3-[3-[(5-Chlorofuran-2-yl)methylamino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-[3-[(5-Chlorofuran-2-yl)methylamino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(5-Chlorofuran-2-yl)methylamino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable diamine with a diketone under acidic or basic conditions to form the spirocyclic structure.
Introduction of the furan ring: The furan ring is introduced through a nucleophilic substitution reaction, where a chlorinated furan derivative reacts with the spirocyclic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[3-[(5-Chlorofuran-2-yl)methylamino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the furan ring or the spirocyclic core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-[3-[(5-Chlorofuran-2-yl)methylamino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: It may serve as a probe for studying biological processes, such as enzyme activity or receptor binding.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[3-[(5-Chlorofuran-2-yl)methylamino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may activate receptors by mimicking the action of natural ligands.
Comparison with Similar Compounds
Similar Compounds
3-[3-[(5-Chlorofuran-2-yl)methylamino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione: can be compared with other spirocyclic compounds, such as spirooxindoles or spirotetrahydroquinolines, which also feature a spirocyclic core and exhibit similar chemical properties.
Furan derivatives: Compounds containing a furan ring, such as furfural or furan-2-carboxylic acid, can be compared in terms of their reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic core and a chlorinated furan ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[3-[(5-chlorofuran-2-yl)methylamino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c17-13-6-5-12(23-13)11-18-9-4-10-20-14(21)16(19-15(20)22)7-2-1-3-8-16/h5-6,18H,1-4,7-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIOCOZPKIEJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCCNCC3=CC=C(O3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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